

# LC-MS/MS method development for fatty alcohol quantification

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Compound of Interest		
Compound Name:	1-Hexadecanol-d4	
Cat. No.:	B12297716	Get Quote

An LC-MS/MS method for the quantification of fatty alcohols has been developed and validated. This method is applicable to a variety of biological matrices and demonstrates high sensitivity and specificity.

### Introduction

Fatty alcohols are aliphatic alcohols derived from fatty acids, playing significant roles in various biological processes, including membrane structure, energy storage, and cell signaling. Accurate quantification of fatty alcohols is crucial for understanding their physiological and pathological roles. This application note describes a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of fatty alcohols in biological samples.

## Experimental Sample Preparation

A liquid-liquid extraction (LLE) procedure was employed for the extraction of fatty alcohols from plasma samples.

#### Protocol:

- To 100 μL of plasma, add 10 μL of an internal standard solution (e.g., 1-dodecanol-d25).
- Add 500  $\mu$ L of methyl tert-butyl ether (MTBE) and 150  $\mu$ L of methanol.



- Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.
- Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100  $\mu$ L of the initial mobile phase.

### **LC-MS/MS Analysis**

The analysis was performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

Table 1: LC-MS/MS Parameters

Parameter	Value	
LC Column	C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)	
Mobile Phase A	0.1% Formic acid in Water	
Mobile Phase B	0.1% Formic acid in Acetonitrile/Isopropanol (1:1, v/v)	
Gradient	30% to 100% B over 10 minutes, hold at 100% B for 2 minutes,	
re-equilibrate at 30% B for 3 minutes.		
Flow Rate	0.3 mL/min	
Injection Volume	5 μL	
Ionization Mode	Electrospray Ionization (ESI), Positive	
Scan Type	Multiple Reaction Monitoring (MRM)	
Source Temperature	150 °C	
Desolvation Temp.	400 °C	

Table 2: MRM Transitions for Representative Fatty Alcohols



Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
			(0.1)

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